Platenolide A
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H32O6 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4R,5S,6S,7S,9R,11E,13E,16R)-7-ethyl-4,6-dihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C20H32O6/c1-5-15-11-13(2)16(21)10-8-6-7-9-14(3)26-18(23)12-17(22)20(25-4)19(15)24/h6-8,10,13-15,17,19-20,22,24H,5,9,11-12H2,1-4H3/b7-6+,10-8+/t13-,14-,15+,17-,19+,20+/m1/s1 |
InChI Key |
VWVDRJWACDDRKD-SECFAUQFSA-N |
SMILES |
CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1O)OC)O)C)C |
Isomeric SMILES |
CC[C@H]1C[C@H](C(=O)/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]1O)OC)O)C)C |
Canonical SMILES |
CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1O)OC)O)C)C |
Synonyms |
platenolide I |
Origin of Product |
United States |
Discovery and Initial Biosynthetic Characterization of Platenolide a
Isolation Context as a Key Intermediate in Macrolide Biosynthesis
Platenolide A was identified as a crucial intermediate in the biosynthetic pathways of several 16-membered macrolide antibiotics, such as those produced by various Streptomyces species. psu.edumicrobiologyresearch.orgresearchgate.net These antibiotics are characterized by a large lactone ring, to which one or more deoxy sugar moieties are attached. psu.edumicrobiologyresearch.orgresearchgate.net The core of these molecules, the macrolactone ring, is known as an aglycone. This compound is the aglycone precursor for a range of these antibiotics, including the spiramycin (B21755) family produced by Streptomyces ambofaciens and the turimycin family produced by Streptomyces hygroscopicus. nih.govasm.orgnih.gov
The isolation of this compound and its derivatives has often occurred in the context of studying mutant strains of these bacteria, where the biosynthetic pathway is blocked at a certain stage. For instance, studies on S. ambofaciens mutants have led to the accumulation and identification of Platenolide I and Platenolide II, which are closely related to this compound and differ in the oxidation state at specific carbon atoms. nih.govasm.org Specifically, Platenolide I possesses a keto group at the C-9 position, which is subsequently reduced to a hydroxyl group to form Platenolide II during the biosynthesis of spiramycin. nih.gov The characterization of these intermediates provided direct evidence for the sequential nature of macrolide biosynthesis, where the platenolide core is synthesized first, followed by a series of post-PKS (Polyketide Synthase) modifications, including glycosylation. nih.govasm.org
Further research into different Streptomyces species has revealed a variety of glycosylated forms of platenolides, highlighting the diversity of pathways that utilize this common structural foundation. For example, novel glycosides of platenolides I and II have been isolated from Streptomyces hygroscopicus, a producer of turimycin. nih.govdoi.org Similarly, feeding experiments with Streptomyces platensis subsp. malvinus have demonstrated the biological glycosylation of platenolide intermediates. jst.go.jp The consistent appearance of the platenolide framework across different macrolide families underscores its central role as a biosynthetic building block.
Table 1: Key Macrolides and Intermediates in this compound-Related Biosynthesis
| Compound | Producing Organism | Role in Biosynthesis |
|---|---|---|
| Spiramycin | Streptomyces ambofaciens | Final macrolide antibiotic product. nih.govasm.org |
| Turimycin | Streptomyces hygroscopicus | Final macrolide antibiotic product. nih.gov |
| Platenolide I | Streptomyces ambofaciens, Streptomyces hygroscopicus | Early lactonic intermediate with a C-9 keto group. nih.govdoi.org |
| Platenolide II | Streptomyces ambofaciens, Streptomyces hygroscopicus | Intermediate formed by the reduction of the C-9 keto group of Platenolide I. nih.govdoi.org |
| Forocidin | Streptomyces ambofaciens | Glycosylated and modified intermediate in spiramycin biosynthesis. nih.gov |
| Neospiramycin | Streptomyces ambofaciens | A later-stage intermediate in the spiramycin pathway. nih.gov |
Early Insights into its Polyketide Structural Framework
The structural elucidation of this compound revealed a 16-membered lactone ring, a hallmark of this class of macrolides. psu.edumicrobiologyresearch.orgresearchgate.net This macrocyclic structure is assembled through the sequential condensation of small carboxylic acid units, a process catalyzed by a large, multifunctional enzyme complex known as a type I polyketide synthase (PKS). nih.govasm.orgwikipedia.org The biosynthesis of polyketides is a fascinating process that mirrors fatty acid synthesis but with greater structural diversity in the final products. wikipedia.org
Early investigations into the biosynthesis of spiramycin in Streptomyces ambofaciens established that the platenolide ring is constructed from acetate, propionate, and butyrate (B1204436) precursors. nih.gov The specific arrangement and modification of these building blocks are dictated by the modular nature of the PKS enzyme. google.comasm.org Each module of the PKS is responsible for one cycle of chain elongation and can contain a variety of domains that determine the chemical structure at each step. wikipedia.orggoogle.com
The genetic basis for this compound synthesis was uncovered through the cloning and sequencing of the spiramycin biosynthetic gene cluster in S. ambofaciens. psu.edumicrobiologyresearch.orgresearchgate.netasm.org This cluster was found to contain the genes encoding the massive PKS responsible for assembling the platenolide backbone. psu.edumicrobiologyresearch.orgresearchgate.netgoogle.com For instance, the srmG region of the S. ambofaciens DNA was identified to encode the platenolide synthase. google.com Analysis of the PKS modules provided a genetic blueprint that correlated with the chemical structure of platenolide. For example, the presence or absence of specific reductase and dehydratase domains within a module determines the oxidation state of the corresponding carbon atoms in the final polyketide chain. nih.govgoogle.com
A key structural feature of Platenolide I, an immediate precursor to other platenolides, is the keto group at the C-9 position. nih.gov The PKS module responsible for the incorporation of the C-9 and C-10 atoms contains a ketoreductase (KR) domain that was predicted to be inactive, which is consistent with the presence of the keto group at this position in Platenolide I. nih.gov This finding highlighted the intricate programming of the PKS and how it directly influences the structure of the resulting macrolactone. The elucidation of the polyketide origin of this compound was a significant step forward, not only for understanding the biosynthesis of spiramycin and related antibiotics but also for opening up possibilities for generating novel macrolides through genetic engineering of the PKS genes. nih.govgoogle.com
Biosynthetic Pathway Elucidation and Mechanistic Enzymology of Platenolide a
Characterization of the Platenolide Polyketide Synthase (PKS) System
The formation of the polyketide backbone of Platenolide A is a fascinating example of assembly-line enzymology, characteristic of Type I PKS systems. These large, multifunctional enzymes are encoded by a dedicated gene cluster and are organized into modules, each responsible for a single round of chain elongation.
Genetic Organization and Gene Clusters (e.g., srmG region)
The genetic blueprint for this compound biosynthesis is located within a specific biosynthetic gene cluster (BGC). While the precise BGC for this compound has not been fully detailed, extensive research on the closely related spiramycin (B21755) biosynthetic gene cluster, which spans over 85 kb of contiguous DNA, offers significant insights. nih.gov In the case of spiramycin, the PKS genes are part of the srmG region. researchgate.netnih.gov This region contains the genes encoding the large, modular PKS enzymes responsible for the synthesis of the polyketide core. researchgate.net The organization of these genes is typically collinear with the sequence of biosynthetic reactions they catalyze. The spiramycin BGC, for instance, not only includes the PKS genes but also genes responsible for the biosynthesis of precursor units, regulation of the pathway, and resistance to the antibiotic produced. nih.govnih.gov
Modular Architecture and Catalytic Domains (e.g., KS, AT, ACP)
The this compound synthase is a classic example of a modular Type I PKS. Each module within this enzymatic assembly line contains a set of catalytic domains that perform specific functions in the step-wise construction of the polyketide chain. The essential domains found in each module are:
Ketosynthase (KS): This domain catalyzes the Claisen condensation reaction, which extends the growing polyketide chain by two carbons.
Acyltransferase (AT): The AT domain is the gatekeeper for substrate selection, choosing the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transferring it to the ACP domain.
Acyl Carrier Protein (ACP): The ACP domain acts as a covalent tether, holding the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm, and presenting them to the other catalytic domains. researchgate.net
In addition to these core domains, modules can also contain optional reductive domains that modify the β-keto group formed after each condensation:
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.
Enoylreductase (ER): Reduces the double bond to a single bond.
The specific combination of these reductive domains within each module dictates the final chemical structure of the corresponding unit in the polyketide backbone. Some domains may be inactive, such as a ketoreductase-like domain (KR') that does not perform the reduction, leading to a keto group at that position in the final molecule. researchgate.net
Table 1: Core and Optional Catalytic Domains of a Modular Type I PKS
| Domain | Abbreviation | Function |
| Ketosynthase | KS | Catalyzes the condensation reaction for chain elongation. |
| Acyltransferase | AT | Selects and loads the extender unit onto the ACP. |
| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain. |
| Ketoreductase | KR | Reduces the β-keto group to a hydroxyl group. |
| Dehydratase | DH | Dehydrates the β-hydroxyl group to a double bond. |
| Enoylreductase | ER | Reduces the double bond to a single bond. |
Substrate Specificity and Incorporation Mechanisms (e.g., acetyl-CoA, malonyl-CoA)
The structural diversity of polyketides like this compound arises from the selective incorporation of different starter and extender units. The AT domain of each module exhibits a high degree of specificity for its substrate, which is typically a coenzyme A (CoA) thioester of a short-chain carboxylic acid.
The biosynthesis of the platenolide core, a precursor to spiramycin, utilizes a variety of extender units, including malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. researchgate.net The AT domain of each specific module is programmed to recognize and incorporate one of these substrates, thereby controlling the carbon backbone of the final macrolide. The process begins with a starter unit, often acetyl-CoA or propionyl-CoA, which is loaded onto the first module. Each subsequent module then adds its specific extender unit in a sequential manner, with the growing polyketide chain being passed from one module to the next until the full-length chain is assembled.
Post-Polyketide Synthase Tailoring Modifications
Once the polyketide chain is synthesized and released from the PKS, it undergoes a series of enzymatic modifications known as post-PKS tailoring. These reactions, which include oxidations, reductions, and glycosylations, are crucial for the biological activity of the final molecule.
Enzymatic Reductions and Oxidations (e.g., C-9 keto group reduction, C-19 methyl oxidation)
Tailoring enzymes play a critical role in modifying the initial macrolactone ring. In the biosynthesis of spiramycin, which proceeds through the platenolide I intermediate, several key oxidative and reductive steps have been identified.
One significant modification is the reduction of the keto group at the C-9 position. This reaction is catalyzed by a specific ketoreductase, Srm26. nih.govnih.gov This reduction is a prerequisite for the subsequent attachment of a sugar moiety at this position. nih.gov
Another important tailoring reaction is the oxidation of the methyl group at C-19 to a formyl group. This oxidation is carried out by a cytochrome P450 enzyme, Srm13. nih.govnih.gov This modification is thought to be important for the biological activity of the final spiramycin molecule. nih.gov
Table 2: Key Post-PKS Tailoring Enzymes in Spiramycin Biosynthesis
| Enzyme | Function | Modification |
| Srm26 | Ketoreductase | Reduction of the C-9 keto group. nih.govnih.gov |
| Srm13 | Cytochrome P450 | Oxidation of the C-19 methyl group. nih.govnih.gov |
Glycosylation Steps and Glycosyltransferase Enzymes
Glycosylation, the attachment of sugar moieties to the macrolactone core, is a critical final step in the biosynthesis of many macrolide antibiotics, often essential for their biological activity. In the spiramycin pathway, three different sugars—mycaminose, forosamine (B98537), and mycarose—are sequentially attached to the platenolide ring. nih.govnih.gov This process is catalyzed by a series of specific glycosyltransferases.
The glycosylation of the spiramycin precursor involves the following enzymes:
Srm5: Attaches the first sugar, mycaminose. nih.govnih.gov
Srm29: Attaches the second sugar, forosamine. nih.govnih.gov
Srm38: Attaches the third sugar, mycarose. nih.govnih.gov
These glycosyltransferases often work in concert with auxiliary proteins, such as Srm6 and Srm28, which are thought to assist in the glycosylation process. nih.gov The sequential and specific action of these enzymes ensures the correct assembly of the final glycosylated macrolide.
Regulatory Mechanisms of Platenolide I Biosynthesis
The biosynthesis of Platenolide I, the macrolactone core of the antibiotic spiramycin, is a tightly controlled process governed by a hierarchical genetic regulatory network within the producing organism, Streptomyces ambofaciens. nih.gov This regulation occurs primarily at the transcriptional level and is managed by pathway-specific regulators encoded within the spiramycin biosynthetic gene cluster. These regulators form a cascade that ensures the timely and coordinated expression of the structural genes necessary for the synthesis of the polyketide backbone.
Transcriptional and Post-Transcriptional Control
The expression of the spiramycin biosynthetic genes, including those responsible for Platenolide I synthesis, is activated in a growth phase-dependent manner. nih.gov Transcriptional analysis reveals that the messenger RNA (mRNA) for these genes becomes abundant after 36 hours of cultivation, coinciding with the onset of antibiotic production. nih.govresearchgate.net This coordinated expression is indicative of a sophisticated control system that integrates developmental cues with the activation of the biosynthetic machinery.
At the heart of this transcriptional control is a two-tiered regulatory cascade. nih.govresearchgate.net This system involves activator proteins that bind to promoter regions of target genes, initiating their transcription. The hierarchy ensures that the primary activator is expressed first, which in turn switches on the expression of the main pathway activator, leading to a robust and synchronized activation of the entire biosynthetic cluster. nih.gov
Beyond transcriptional initiation, there is evidence suggesting post-transcriptional control mechanisms may also play a role. For instance, antisense RNA (asRNA) has been identified that is transcribed complementary to the mRNA of a key regulatory gene, srmR. This interaction could potentially modulate the stability or translation of the regulator's mRNA, adding another layer of fine-tuning to the biosynthetic output.
Chemical Synthesis Approaches to Platenolide a and Its Structural Analogs
Strategic Considerations in Total Synthesis Design
The design of a total synthesis for a complex molecule like Platenolide A requires careful strategic planning, focusing on the efficient and controlled construction of its multiple stereocenters and macrocyclic core.
A common retrosynthetic disconnection point is between the C12-macrocyclic core and the polyketide side chain. nih.govnih.gov Different research groups have envisioned various coupling reactions to join these two key fragments. For instance, the first total synthesis of pladienolides by Kotake and coworkers utilized a Julia–Kocienski olefination to form the C11-C12 double bond, connecting the side chain to the macrocycle. nih.gov Other notable C-C bond-forming reactions employed for this key coupling include the palladium-catalyzed Stille coupling and Suzuki coupling. nih.govnih.gov
The macrocyclic core itself is typically formed through one of two primary strategies: ring-closing metathesis (RCM) or macrolactonization. nih.gov In RCM-based approaches, a linear precursor containing two terminal alkenes is cyclized using a ruthenium catalyst. In macrolactonization strategies, a hydroxy acid precursor is cyclized to form the lactone ring, a method also employed in several pladienolide syntheses. nih.govresearchgate.net
A representative retrosynthetic analysis is outlined in the table below, showcasing the convergent approach used in several syntheses of pladienolides.
| Target Molecule | Key Disconnections | Primary Fragments | Key Coupling/Cyclization Reactions |
| This compound/B | C11-C12 Olefin, C1-O Ester Bond | Macrocyclic Aldehyde/Acid, Side-chain Sulfone/Stannane/Borane (B79455) | Julia–Kocienski Olefination, Stille Coupling, Suzuki Coupling, Ring-Closing Metathesis, Macrolactonization |
With numerous stereogenic centers, the precise control of stereochemistry is a paramount challenge in the synthesis of this compound. Synthetic chemists have utilized a wide array of modern asymmetric reactions to install the required stereocenters with high fidelity.
Reagent-controlled stereoselective reactions have been fundamental to these synthetic endeavors. nih.gov Key methodologies reported for establishing the absolute and relative stereochemistry include:
Asymmetric Aldol (B89426) Reactions: The Paterson anti-aldol condensation and chiral auxiliary-mediated asymmetric aldol additions have been employed to construct the carbon backbone of the macrocycle with specific stereochemistry. nih.govresearchgate.netfigshare.comnovartis.com
Asymmetric Dihydroxylation and Epoxidation: The Sharpless asymmetric dihydroxylation and epoxidation reactions have been instrumental in installing vicinal diol and epoxide functionalities, respectively, with high enantioselectivity. nih.govnih.govresearchgate.netfigshare.comnovartis.com These are crucial for setting the stereocenters on both the macrocycle and the side chain.
Asymmetric Allylation and Crotylation: Reactions such as the Brown allylation and asymmetric crotylations have been used to create stereogenic centers bearing hydroxyl groups. nih.gov
For example, one synthesis of the macrocyclic core of pladienolide B relied on a chiral auxiliary-mediated asymmetric aldol addition and an osmium-catalyzed asymmetric dihydroxylation to install three of the oxygenated stereocenters. researchgate.netfigshare.comnovartis.com This highlights the reliance on well-established, reliable methods for stereocontrol in complex natural product synthesis.
Methodological Advancements in Asymmetric and Convergent Syntheses
Recent years have witnessed significant advancements in the efficiency and elegance of pladienolide syntheses. These routes maximize convergency and leverage novel catalytic methods to shorten reaction sequences.
A particularly noteworthy achievement is the remarkably concise, 10-step (longest linear sequence) total synthesis of pladienolide B by Yoo and Krische. nih.gov This synthesis showcases the power of modern metal-mediated C-C bond-forming reactions. Similarly, Rhoades and coworkers developed a highly convergent and protecting-group-free synthesis of pladienolides A and B, as well as the synthetic analog H3B-8800. nih.govthieme-connect.com A key feature of their strategy is the divergent approach from a common intermediate, a triol (G), which can be elaborated into the different final products. nih.govthieme-connect.com This late-stage diversification is highly valuable for generating analogs. The final coupling in this divergent approach is a Suzuki reaction, connecting the macrocyclic core with various side-chain counterparts. nih.gov
Semi-synthetic Derivatization Strategies for this compound Core
Semi-synthesis, the chemical modification of a natural product or a late-stage synthetic intermediate, is a powerful tool for generating structural analogs for SAR studies and developing clinical candidates. Several important pladienolide analogs have been created using this approach.
A prime example is the conversion of this compound into Platenolide B, which was achieved through the selective acetylation of the C7-hydroxyl group in the final step of Kotake's total synthesis. nih.gov This simple transformation highlights how functional groups on the core can be readily modified.
More complex derivatives have also been developed. The clinical candidate E7107 is a semi-synthetic derivative of Pladienolide D, specifically a 7-urethane analog. nih.govresearchgate.netacs.org Another clinically investigated analog, H3B-8800, has been prepared both by total synthesis and via semi-synthetic routes from synthetic pladienolide D. nih.gov One synthetic route to H3B-8800 involves the acylation of a common triol intermediate followed by coupling with an allyl pyridine. thieme-connect.com An alternative approach involves reacting a core vinyl iodide intermediate to form a carbamate, which is then subjected to a Suzuki reaction with the side chain borane to yield H3B-8800. nih.gov These examples demonstrate that the hydroxyl groups and the side chain of the pladienolide scaffold are key sites for chemical modification to modulate biological activity and pharmacokinetic properties.
Molecular and Cellular Mechanism of Action Studies
Identification of Cellular and Subcellular Targets
The primary cellular target for macrolides derived from the platenolide core is the bacterial ribosome. google.com Specifically, these compounds bind to the large (50S) ribosomal subunit. researchgate.netnih.gov Structural and genetic studies have pinpointed the binding site to be within the nascent peptide exit tunnel (NPET). nih.govnih.gov Key interactions occur with nucleotides of the 23S ribosomal RNA (rRNA), which forms the wall of this tunnel. nih.govnih.gov This strategic location allows the antibiotic to interfere with the passage of newly synthesized polypeptide chains.
| Primary Cellular Target | Subcellular Location | Specific Molecular Site |
|---|---|---|
| Bacterial Ribosome | 50S (Large) Subunit | Nascent Peptide Exit Tunnel (NPET) / 23S rRNA |
Elucidation of Molecular Pathway Perturbations
The binding of platenolide-based macrolides within the ribosomal exit tunnel directly perturbs the molecular pathway of protein synthesis. google.comresearchgate.net This interaction physically obstructs the tunnel, preventing the elongation of the nascent polypeptide chain. nih.gov After the formation of a few peptide bonds, the growing peptide can no longer pass through the constricted tunnel, leading to a premature halt in translation. nih.gov This inhibition of protein synthesis is the core mechanism behind the antibacterial effect, as it prevents the production of essential proteins required for bacterial growth and survival. youtube.com
Interactions with Biological Macromolecules
The interaction between platenolide-derived macrolides and the ribosome is a complex interplay with the 23S rRNA macromolecule. While the platenolide lactone ring provides the foundational structure, the sugar moieties attached in active antibiotics are critical for high-affinity binding and biological activity. nih.gov These sugars extend into the ribosomal tunnel and form specific contacts with rRNA nucleotides. nih.gov
Key rRNA nucleotides, such as A2058 and A2059 (E. coli numbering), are crucial contact points for macrolide binding. nih.govmdpi.com The conformation of the 16-membered lactone ring allows it to fit within the tunnel, avoiding steric clashes and facilitating these interactions. nih.gov The precise nature of these interactions, including hydrogen bonds and van der Waals forces between the antibiotic and the rRNA bases, stabilizes the complex and effectively blocks the tunnel. nih.gov
| Macromolecule | Binding Site Component | Key Interacting Residues (E. coli numbering) | Nature of Interaction |
|---|---|---|---|
| 23S rRNA | Domain V | A2058, A2059, A2503, U2586 | Hydrogen bonding, steric hindrance |
Cellular Response Phenotypes in Model Systems
The primary cellular phenotype resulting from the action of platenolide-based antibiotics is the inhibition of bacterial proliferation, a bacteriostatic effect. youtube.com However, research into complex macrolides has revealed other potential cellular responses. Some macrolides exhibit antiproliferative activity against various human cancer cell lines. nih.govbiomolther.orgmdpi.com Studies on certain indole (B1671886) derivatives and other natural product-derived compounds have shown they can induce cell cycle arrest and apoptosis in cancer cells. nih.gov While direct studies on Platenolide A are limited, the potential for macrolides to induce antiproliferative effects in eukaryotic systems is an area of ongoing investigation. mdpi.com
Structure Activity Relationship Sar Investigations of Platenolide a and Its Analogs
Correlating Structural Motifs with Biological Activity Modulations
The biological activity of platenolide-based antibiotics is not inherent to the macrolactone core alone but is profoundly influenced by a series of post-polyketide synthase (PKS) modifications. These enzymatic alterations create specific structural motifs that are critical for the compound's efficacy.
Key among these are modifications to the aglycone ring and the attachment of deoxysugars. For instance, in the biosynthesis of spiramycin (B21755), which utilizes a platenolide core, the reduction of the keto group at the C-9 position and the oxidation of the methyl group at C-19 are crucial tailoring steps. researchgate.net The presence of a formyl group at the C-19 position, a result of this oxidation, is known to be important for the antibacterial activity of related macrolides like rosamicin. researchgate.net
Furthermore, studies on the closely related leucomycin-type antibiotics have shown that methylation of the hydroxyl group at the C-3 position can lead to enhanced antibacterial activity and improved metabolic stability in vitro. researchgate.net The most critical structural feature for the bioactivity of platenolide-derived antibiotics is the presence of specific sugar moieties attached to the macrolactone ring. The complete absence of these sugars renders the molecule inactive, highlighting that the aglycone itself is not sufficient for potent antibacterial action. researchgate.netnih.gov These sugars are directly involved in the interaction with the bacterial ribosome, the target of macrolide antibiotics. nih.govpsu.edu
Rational Design and Synthesis of Modified Platenolide Structures
Advances in understanding the genetics of platenolide biosynthesis have paved the way for the rational design of novel analogs. The discovery and sequencing of the platenolide synthase gene cluster from Streptomyces ambofaciens provide a blueprint for targeted genetic manipulation. google.com This knowledge allows for the predictable creation of new polyketide structures by altering the DNA that encodes the biosynthetic machinery. google.com
Engineering efforts can be directed at several levels:
Backbone Modification: The platenolide synthase gene can be modified to change the number of condensation steps, thereby altering the size of the macrolactone ring. google.com
Incorporation of Non-natural Precursors: A key strategy involves introducing pathways for the biosynthesis of non-standard extender units. For example, the expression of the methoxymalonyl-ACP biosynthetic pathway in a platenolide-producing organism resulted in the generation of a novel platenolide analog containing a methoxy (B1213986) group. researchgate.net
Domain Swapping: Chimeric polyketide synthases can be created by exchanging domains between different PKS clusters. This approach has been used to incorporate different starter or extender units into the final molecule, leading to structural diversification. nih.gov
These rational design strategies, rooted in the principles of combinatorial biosynthesis, enable the creation of libraries of modified platenolide structures. These libraries can then be screened for compounds with improved or novel biological activities, moving beyond the limitations of traditional chemical synthesis. google.comnih.gov
Impact of Macrocyclic Ring Modifications on Bioactivity
Modifications to the 16-membered platenolide macrolactone ring are pivotal in dictating the final biological activity of the resulting antibiotic. These changes are introduced by a suite of "tailoring" enzymes after the initial polyketide chain is synthesized and cyclized. researchgate.net
In the spiramycin pathway, two enzymatic modifications to the platenolide ring are particularly significant for bioactivity. The first is the oxidation of the C-19 methyl group to a formyl group, a reaction catalyzed by the cytochrome P450 enzyme, Srm13. The second is the reduction of the C-9 keto group, which is carried out by the enzyme Srm26. researchgate.net The precise timing of these events is critical; for example, the reduction of the C-9 keto group must occur before the attachment of the second sugar, forosamine (B98537). asm.org The accumulation of intermediates lacking these specific modifications results in compounds with diminished or altered activity, underscoring the functional importance of these ring alterations. researchgate.net
Genetic engineering of the PKS module itself can also lead to significant ring modifications. It has been demonstrated in related polyene macrolide systems that altering the PKS can cause the enzyme to "stutter," leading to the production of analogs with an expanded macrolactone ring, which provides another avenue for creating structural and functional diversity. asm.org
| Enzyme | Modification on Platenolide Ring | Biological Significance |
| Srm13 (Cytochrome P450) | Oxidation of C-19 methyl group to a formyl group | Important for antibacterial activity. researchgate.net |
| Srm26 (Ketoreductase) | Reduction of C-9 keto group to a hydroxyl group | A necessary step for the subsequent attachment of the forosamine sugar and progression of biosynthesis. researchgate.netasm.org |
Role of Glycosylation Patterns in Modulating Biological Interactions
The glycosylation of the platenolide aglycone is arguably the most critical factor for its antibacterial activity. The deoxysugars attached to the macrolactone are not merely passive additions; they are essential for the molecule's primary mechanism of action, which involves binding to the bacterial ribosome and inhibiting protein synthesis. nih.govpsu.edu The specific nature and sequence of these sugars define the potency and spectrum of the resulting antibiotic.
In the biosynthesis of spiramycin, the platenolide core is sequentially glycosylated by three different sugars in a precise order:
Mycaminose: Attached by the glycosyltransferase Srm5.
Forosamine: Attached by the glycosyltransferase Srm29.
Mycarose: Attached by the glycosyltransferase Srm38.
This sequential addition is catalyzed with the assistance of auxiliary proteins. researchgate.netresearchgate.net Genetic deletion of the genes encoding these specific glycosyltransferases halts the biosynthetic pathway at intermediate stages, leading to the accumulation of aglycones with incomplete sugar chains. researchgate.netnih.gov These intermediates lack the potent antibacterial activity of the fully glycosylated spiramycin, providing definitive evidence that the complete trisaccharide chain is a prerequisite for biological function. researchgate.netnih.gov This step-wise assembly and the corresponding biological activity of the intermediates illustrate a clear structure-activity relationship directly linked to the glycosylation pattern.
| Mutant Strain (Gene Deletion) | Accumulated Intermediate | Missing Sugar(s) | Biological Outcome |
| Δsrm5 | Platenolide I | Mycaminose, Forosamine, Mycarose | Loss of spiramycin production. researchgate.netnih.gov |
| Δsrm29 | Forocidin (Platenolide-Mycaminose) | Forosamine, Mycarose | Loss of spiramycin production. researchgate.netasm.org |
| Δsrm38 | Neospiramycin (Platenolide-Mycaminose-Forosamine) | Mycarose | Loss of final spiramycin I production. researchgate.netasm.org |
Biosynthetic Engineering and Diversification of Platenolide a Derivatives
Genetic Manipulation of Polyketide Synthase Genes for Novel Analogs
The genetic blueprint for Platenolide A synthesis is encoded in a series of modules within the PKS genes, where each module is responsible for a single round of chain elongation and modification. google.com The predictable correlation between the PKS gene organization and the final polyketide structure allows for targeted genetic interventions to create altered this compound derivatives. google.com
One effective strategy for generating structural diversity is the swapping of entire modules or individual domains between different PKSs. rug.nlnih.gov This approach leverages the functional independence of these units to create hybrid synthases capable of producing novel compounds. nih.gov
A notable example involved the exchange of the loading didomain of the tylactone (B1246279) synthase (TYLS) into the platenolide PKS. researchgate.net This experiment demonstrated the feasibility of swapping loading modules with similar domain architectures to alter the starter unit incorporated into the polyketide backbone. nih.gov The successful exchange of modules relies on maintaining productive interactions between the upstream acyl carrier protein (ACP) and the downstream ketosynthase (KS) domain, which can be achieved by careful selection of splicing sites within the interdomain linkers. nih.gov
Domain exchanges, particularly of the acyltransferase (AT) domain, have been widely used to alter the extender units incorporated during polyketide chain elongation. rsc.org By replacing a native AT domain with one that has a different substrate specificity, the carbon backbone of the resulting polyketide can be modified. researchgate.net For instance, replacing an AT domain specific for malonyl-CoA with one that recognizes methylmalonyl-CoA would introduce a methyl branch into the polyketide chain.
The specificity of the loading module dictates the starter unit that initiates polyketide synthesis, while the AT domains within each subsequent module determine the extender units used for chain elongation. annualreviews.org Genetic manipulation of these domains can lead to the production of a wide array of this compound analogs.
A classic experiment demonstrated the alteration of starter unit specificity by replacing the loading domain of the platenolide synthase (srmG) with the loading domain from the tylosin (B1662201) PKS (tylG). The native platenolide synthase uses an acetyl-CoA starter unit. annualreviews.org The hybrid PKS, containing the tylG loading domain which prefers a propionyl-CoA starter, resulted in the production of the predicted 16-methyl platenolide I, demonstrating the efficient substitution of the starter unit. annualreviews.org
Similarly, the specificity for extender units can be engineered. The platenolide PKS naturally incorporates four malonyl-CoA, one ethylmalonyl-CoA, and one methylmalonyl-CoA extender units. psu.edu By exchanging AT domains, it is possible to alter this sequence. For example, introducing an AT domain with specificity for a different acyl-CoA, such as propargylmalonyl-CoA, can lead to the incorporation of novel chemical moieties into the platenolide backbone. nih.gov The success of such exchanges often depends on the promiscuity of the downstream domains to process the modified polyketide chain. rug.nl
| Original PKS Component | Engineered Modification | Resulting Product |
| Platenolide PKS Loading Domain (acetyl-CoA specific) | Replaced with Tylosin PKS Loading Domain (propionyl-CoA specific) | 16-methyl platenolide I |
| Platenolide PKS AT Domain (malonyl-CoA specific) | Replaced with AT domain specific for a different extender unit | Platenolide analog with altered backbone |
Combinatorial Biosynthesis Strategies
Combinatorial biosynthesis aims to create libraries of novel compounds by mixing and matching genes, modules, and domains from different biosynthetic pathways. nih.govucsc.edu This "cut and paste" approach has the potential to generate a vast number of this compound derivatives with diverse structures and functions. ucsc.edu
The modular architecture of PKSs is particularly amenable to combinatorial strategies. nih.gov Functional hybrid PKSs can be constructed by combining modules from different synthases, leading to the production of novel polyketides. nih.gov For this to be successful, the engineered junctions between modules must maintain the necessary protein-protein interactions for the vectorial transfer of the growing polyketide chain. rsc.org Research has shown that by splicing at appropriate sites in the linker regions between modules, functional bimodular PKSs can be generated from a collection of modules from different PKSs. nih.gov
These strategies are not without their challenges. The host organism must be able to express the large, chimeric PKS genes and provide the necessary precursor molecules. rug.nl Furthermore, the newly produced compounds may not be recognized by the host's native resistance mechanisms. rug.nl Despite these hurdles, combinatorial biosynthesis remains a powerful tool for the diversification of polyketides like this compound.
Metabolic Engineering for Enhanced Precursor Supply
The production of this compound and its derivatives can be limited by the intracellular availability of the necessary starter and extender units (acyl-CoA precursors). researchgate.netscribd.com Metabolic engineering of the host organism, typically a Streptomyces species, can enhance the supply of these precursors, thereby increasing the yield of the desired polyketide. researchgate.netcore.ac.uk
One approach is to upregulate the pathways that produce key precursors. For example, the biosynthesis of many polyketides relies on malonyl-CoA and methylmalonyl-CoA. researchgate.net Overexpression of acetyl-CoA carboxylase (ACC), the enzyme that converts acetyl-CoA to malonyl-CoA, has been shown to increase the production of malonyl-CoA-derived polyketides. mdpi.com
In a specific example related to platenolide, expressing the methoxymalonyl-ACP biosynthetic pathway in a platenolide-producing strain led to the generation of a platenolide analog containing a methoxy (B1213986) group. researchgate.netresearchgate.net This demonstrates that providing a non-native precursor can lead to its incorporation into the final product.
Preclinical Research Methodologies and Model Systems in Platenolide a Research
In Vitro Cellular Models for Mechanistic Investigations
In the preclinical evaluation of Platenolide A and its derivatives, in vitro cellular models are fundamental for elucidating mechanisms of action and identifying potential therapeutic targets. These models provide a controlled environment to study the direct effects of the compound on cellular processes, minimizing the complexities of a whole organism.
Cell-Based Assays for Target Engagement
Cell-based assays are crucial for determining if and how this compound interacts with its intended molecular targets within a cellular context. frontiersin.orgbmglabtech.com These assays can measure a variety of cellular responses, from changes in protein expression and phosphorylation to effects on cell viability and proliferation. oncolines.comprecisionformedicine.com
A primary application of cell-based assays in this compound research is to understand its interaction with specific cellular components. For instance, if this compound is hypothesized to inhibit a particular enzyme, a cell-based assay can be designed to measure the activity of that enzyme in the presence of the compound. axcelead-us.com This can be achieved through various readout methods, including luminescence, fluorescence, or absorbance, which correlate with enzyme activity. bmglabtech.com Similarly, if the target is a receptor, assays can be designed to measure downstream signaling events upon receptor activation or inhibition by this compound. oncolines.com
Commonly used cell lines in these assays are often selected based on the biological question being addressed. conceptlifesciences.com For antimicrobial investigations, bacterial or fungal cell cultures are employed. mdpi.com For other potential therapeutic applications, immortalized human cell lines or primary cells derived directly from tissues are utilized to provide a more physiologically relevant system. conceptlifesciences.comcore.ac.uk The choice of cell model is critical for obtaining meaningful data that can be translated to more complex biological systems. conceptlifesciences.com
Table 1: Examples of Cell-Based Assays for Target Engagement
| Assay Type | Principle | Typical Readout | Application in this compound Research |
| Enzyme Activity Assay | Measures the catalytic activity of a target enzyme in the presence of the compound. | Luminescence, Fluorescence, Absorbance | To determine if this compound inhibits or activates a specific enzyme. |
| Reporter Gene Assay | Measures the transcriptional activity of a gene regulated by a target pathway. | Luciferase, β-galactosidase activity | To assess the effect of this compound on signaling pathways. oncolines.com |
| Binding Assay | Detects the physical interaction between the compound and its target protein. | Fluorescence Polarization, Surface Plasmon Resonance | To confirm direct binding of this compound to its putative target. frontiersin.org |
| Cell Viability/Proliferation Assay | Quantifies the number of viable cells after treatment with the compound. | ATP measurement (e.g., ATPLite), Tetrazolium salt reduction (e.g., MTT) | To evaluate the cytotoxic or cytostatic effects of this compound. oncolines.com |
| Apoptosis Assay | Detects markers of programmed cell death. | Caspase activity, Annexin V staining | To determine if this compound induces apoptosis in target cells. oncolines.com |
High-Throughput Screening Platforms for Derivative Evaluation
High-throughput screening (HTS) platforms are essential for efficiently evaluating large libraries of this compound derivatives to identify compounds with improved activity or desirable properties. news-medical.net HTS utilizes automation, miniaturization, and rapid detection methods to test thousands of compounds in a short period. nih.gov
The process begins with the development of a robust and reproducible cell-based or biochemical assay that is amenable to automation. evotec.com This assay is then miniaturized to be performed in multi-well plates (e.g., 96, 384, or 1536-well formats). nih.gov Robotic systems handle the dispensing of compounds, reagents, and cells, ensuring precision and minimizing variability. news-medical.net
A variety of detection technologies are employed in HTS, including fluorescence intensity, fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaScreen. axcelead-us.com The choice of technology depends on the specific assay and target. axcelead-us.com The data generated from HTS campaigns are then analyzed to identify "hits"—compounds that exhibit the desired activity. nih.gov These hits undergo further validation and characterization in secondary assays to confirm their activity and determine their potency and selectivity. nih.gov
HTS platforms have been instrumental in the discovery and optimization of many drugs by enabling the rapid screening of chemical libraries derived from natural products or combinatorial synthesis. nih.govevotec.com For this compound, HTS can be used to screen for derivatives with enhanced antimicrobial activity, reduced cytotoxicity, or improved pharmacokinetic properties.
Table 2: Key Components of a High-Throughput Screening Platform
| Component | Function | Examples |
| Compound Library | A large collection of chemical compounds for screening. | Natural product derivatives, combinatorial chemical libraries. nih.gov |
| Robotic Liquid Handling | Automated dispensing of liquids (compounds, cells, reagents) into microplates. | Agilent Bravo, Biocel 1800. istem.eu |
| Microplate Reader | Detects and quantifies the signal from the assay. | PHERAstar FSX, Clariostar. news-medical.netistem.eu |
| Data Management System | Stores, processes, and analyzes the large datasets generated from the screen. | Custom software, LIMS (Laboratory Information Management System). news-medical.net |
In Vivo Animal Models for Biological Activity Characterization
Following promising in vitro results, in vivo animal models are employed to evaluate the biological activity, efficacy, and pharmacokinetic properties of this compound and its analogs in a whole-organism context. nih.gov These studies are a critical step in preclinical research before a compound can be considered for clinical trials in humans. biobide.com
Model Selection and Study Design for Mechanistic Efficacy Exploration
The selection of an appropriate animal model is crucial and depends on the specific therapeutic area being investigated. nih.gov Rodents, such as mice and rats, are the most commonly used animal models in preclinical research due to their physiological similarities to humans, ease of handling, and well-established experimental protocols. nih.govresearchgate.net
For instance, to investigate the anti-inflammatory properties of a compound, models of induced inflammation, such as collagen-induced arthritis or lipopolysaccharide (LPS)-induced systemic inflammation, can be used. jubilantbiosys.com In the context of infectious diseases, infection models are established by challenging the animals with a specific pathogen. mdpi.com The design of the study, including the number of animals, the route of administration, and the endpoints to be measured, is carefully planned to ensure the results are statistically significant and relevant to the research question. nih.gov
Assessment of Compound Activity in Relevant Biological Models (e.g., antimicrobial models)
Once an appropriate animal model is selected, the activity of this compound or its derivatives is assessed. In the case of antimicrobial research, this involves evaluating the compound's ability to reduce the bacterial or fungal burden in infected animals. researchgate.net
For example, in a mouse model of bacterial infection, animals are infected with a pathogenic bacterium and then treated with the test compound. researchgate.net The efficacy of the treatment is determined by measuring outcomes such as survival rates, reduction in bacterial counts in various organs, and improvement in clinical signs of infection. researchgate.net The Galleria mellonella (wax moth larvae) model is also utilized as a simple and effective initial in vivo screen for antimicrobial compounds. researchgate.net
The biosynthesis of Platenolide I, the macrolactone core of spiramycin (B21755), is a key area of study. nih.govresearchgate.netresearchgate.net Research has identified the genes and enzymes involved in its synthesis and subsequent modifications, such as glycosylation, which are crucial for its biological activity. nih.govresearchgate.net Understanding these biosynthetic pathways allows for the generation of novel derivatives through metabolic engineering. researchgate.net For example, inactivating specific genes in the spiramycin biosynthetic cluster of Streptomyces ambofaciens can lead to the production of different Platenolide analogs, such as this compound and Platenolide B. google.com
Table 3: Common Animal Models in Preclinical Research
| Model Type | Species | Application | Examples of Endpoints |
| Infection Models | Mouse, Rat, Galleria mellonella | To evaluate antimicrobial efficacy. | Survival rate, bacterial/fungal load, inflammatory markers. researchgate.net |
| Inflammation Models | Mouse, Rat, Guinea Pig | To assess anti-inflammatory activity. | Paw edema, cytokine levels, joint damage scores. jubilantbiosys.com |
| Oncology Models | Mouse (e.g., Xenograft models) | To determine anti-tumor activity. | Tumor size, metastasis, survival rate. jubilantbiosys.com |
| Metabolic Disease Models | Mouse, Rat | To investigate effects on metabolic parameters. | Blood glucose levels, body weight, lipid profiles. jubilantbiosys.com |
Future Research Directions and Translational Perspectives
Unexplored Biosynthetic and Synthetic Avenues
The biosynthesis of Platenolide A is orchestrated by a modular type I polyketide synthase (PKS) encoded by the srmG gene cluster in Streptomyces ambofaciens. google.compsu.edu While the general assembly line logic is understood, several avenues for further investigation remain.
Unusual Extender Units: The platenolide PKS is known to incorporate a variety of extender units, including malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. psu.edu However, the biosynthesis of one of the extender units, which is incorporated by module 6, has not been fully elucidated. psu.edu Future research could focus on identifying the enzymatic machinery responsible for producing this unknown precursor, potentially revealing novel biosynthetic pathways that could be harnessed for generating structural diversity. The product of the orf4c gene, a putative crotonyl-CoA reductase, is thought to be involved in supplying ethylmalonyl-CoA, and further characterization of this and other ancillary enzymes could provide deeper insights. psu.edu
Hybrid PKS and Precursor-Directed Biosynthesis: The creation of hybrid PKS systems offers a promising route to novel platenolide analogs. A notable success was the replacement of the native acetate-specific loading module of the platenolide synthase with the propionate-specific loading module from the tylosin (B1662201) PKS, which resulted in the production of 16-methylplatenolide. rug.nlwikipedia.org This demonstrates the potential for generating new derivatives by engineering the starter unit specificity. Further exploration could involve swapping other domains or entire modules with those from different PKS pathways to alter the backbone structure in predictable ways. nih.gov
Total and Chemoenzymatic Synthesis: While biosynthetic approaches are powerful, total chemical synthesis and chemoenzymatic strategies offer complementary pathways to this compound and its analogs. syr.edu Developing a robust total synthesis would not only confirm the structure but also provide access to unnatural stereoisomers and labeled compounds for mechanistic studies. Chemoenzymatic approaches, combining the efficiency of enzymatic reactions for specific steps with the flexibility of organic synthesis, could overcome challenges in producing complex intermediates. acs.org For instance, synthetic intermediates could be fed to mutant strains or purified enzymes to explore the substrate tolerance of post-PKS tailoring enzymes.
Advanced Mechanistic Elucidation Techniques
A deeper understanding of the enzymatic mechanisms governing this compound biosynthesis is crucial for rational engineering. Advanced techniques that are transforming the study of polyketide biosynthesis can be applied to the platenolide PKS system.
Structural Biology and Cryo-EM: High-resolution crystal structures of individual PKS domains and, increasingly, entire modules or multi-modular fragments provide invaluable snapshots of the catalytic cycle. While challenging due to their size and flexibility, cryogenic electron microscopy (cryo-EM) is emerging as a powerful tool for visualizing large, dynamic enzyme complexes like PKSs. Obtaining structural data for the platenolide synthase modules, particularly those with unique activities or substrate specificities, would illuminate the molecular basis of their function.
Probe-Based Mechanistic Studies: The use of chemical probes, such as CoA mimetics or N-acetylcysteamine (NAC) thioester analogs, can be used to trap and characterize biosynthetic intermediates. syr.eduacs.org These probes can help elucidate the substrate specificity and catalytic mechanism of individual domains, such as the acyltransferase (AT) and ketosynthase (KS) domains. nih.govacs.org Applying these techniques to the platenolide synthase could clarify how the enzyme maintains fidelity during the complex assembly process.
Metabolomics and Genome Mining (Metabologenomics): The integration of metabolomics (analyzing the small molecules in a cell) and genomics is a powerful strategy for linking genes to molecules. rsc.org An advanced metabologenomics approach could be used to discover novel, low-abundance platenolide-related metabolites produced by S. ambofaciens or engineered strains. This is particularly relevant as polyketides often lack regular fragmentation patterns in mass spectrometry, making their identification challenging without bioinformatics-guided methods that predict structures from the biosynthetic gene cluster. rsc.org
Leveraging Engineered Biosynthesis for Diversification
The modular nature of the platenolide PKS makes it an ideal target for combinatorial biosynthesis and metabolic engineering to generate a library of new compounds. nih.govnih.gov
Domain and Module Swapping: A key strategy for diversification is the exchange of catalytic domains or entire modules. nih.gov For example, acyltransferase (AT) domains, which select the extender units for backbone construction, can be swapped to incorporate non-native building blocks. nih.govnih.gov Replacing a native platenolide AT domain with one specific for a different acyl-CoA extender could introduce novel side chains onto the macrolactone ring. nih.gov Similarly, altering the complement of reductive domains (ketoreductase, dehydratase, enoylreductase) within a module can change the oxidation state at specific positions, as has been successfully demonstrated in the erythromycin (B1671065) PKS system. rug.nl
Precursor Pool Engineering: The availability of specific acyl-CoA precursors within the host cell is critical for the production of engineered polyketides. researchgate.net By overexpressing genes involved in the biosynthesis of unusual extender units, it is possible to drive their incorporation into the final product. A successful example involved expressing the methoxymalonyl-ACP biosynthetic pathway in a platenolide-producing host, which resulted in a new platenolide analog containing a methoxy (B1213986) group. nih.govresearchgate.net This approach could be expanded by introducing pathways for other rare precursors to further diversify the chemical space.
Post-PKS Tailoring: The Platenolide I macrolactone undergoes a series of modifications, including oxidation and glycosylation, to become the final antibiotic, spiramycin (B21755). researchgate.netnih.govnih.gov The enzymes responsible for these post-PKS steps, such as glycosyltransferases and oxidoreductases, often exhibit some substrate flexibility. nih.gov By feeding engineered platenolide analogs to strains containing these tailoring enzymes, it may be possible to generate novel glycosylated or oxidized derivatives. nih.gov Inactivating or altering the specificity of these tailoring enzymes provides another layer of control for generating structural diversity. nih.gov
Table 1: Examples of Engineered Biosynthesis in Platenolide and Related Polyketides
| Engineering Strategy | Target PKS/Pathway | Modification | Resulting Product | Reference(s) |
|---|---|---|---|---|
| Loading Module Swap | Platenolide PKS | Replaced native acetate-specific loading module with tylosin propionate-specific loading module. | 16-methylplatenolide | rug.nl, wikipedia.org |
| Precursor Engineering | Platenolide Producer | Expression of the methoxymalonyl-ACP biosynthetic pathway. | Platenolide analog with a methoxy moiety | nih.gov, researchgate.net |
| Reductive Domain Inactivation | Erythromycin PKS (DEBS) | Deletion of the ketoreductase (KR) domain in module 5. | Anhydroerythromycin (with a keto group at C-5) | rug.nl |
| AT Domain Swap | Erythromycin PKS (DEBS) | Replacement of an AT domain to alter extender unit specificity. | Novel erythromycin derivatives | nih.gov |
Challenges in Natural Product Discovery and Development
While the future of this compound research is promising, it is subject to the same significant hurdles that challenge the broader field of natural product drug discovery. annualreviews.orgnih.gov
Silent Gene Clusters and Heterologous Expression: Many biosynthetic gene clusters (BGCs) are poorly expressed or "silent" under standard laboratory conditions. nih.gov Activating the platenolide BGC in its native producer or achieving high-yield expression in a heterologous host can be a major bottleneck. Success often depends on complex factors, including the choice of host strain, fermentation conditions, and the availability of all necessary precursors and cofactors. nih.gov
Complexity of PKS Engineering: Despite the modular "Lego-like" concept of PKS engineering, creating functional hybrid enzymes is not a simple cut-and-paste process. nih.gov Improper domain fusions or incompatible protein-protein interactions between modules can lead to misfolded, inactive enzymes or the production of truncated "shunt" products. nih.gov Overcoming these issues requires a deep understanding of domain linker regions and inter-modular docking interactions. rug.nl
Purification and Characterization: The discovery of novel, low-titer this compound analogs generated through engineered biosynthesis presents significant analytical challenges. annualreviews.org Separating a desired new compound from a complex mixture of related metabolites, pathway intermediates, and background cellular components can be difficult and time-consuming. nih.govresearchgate.net Subsequent structure elucidation requires sophisticated techniques like NMR and mass spectrometry, which in turn demand sufficient quantities of the pure substance.
From Hit to Drug: Even if novel this compound derivatives with interesting biological activity are created, the path to a clinical drug is long and arduous. A significant challenge in natural product development is optimizing properties like solubility, stability, and pharmacokinetic profiles while retaining potency and minimizing toxicity. researchgate.net Many promising natural product leads fail at later stages of development due to these unfavorable properties.
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and purifying Platenolide A from natural sources?
- Answer: Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or TLC. Purity is verified via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, column specifications, and retention times .
- Example Workflow:
| Step | Method | Key Parameters | Validation Technique |
|---|---|---|---|
| 1 | Extraction | Solvent polarity, temperature | Yield calculation |
| 2 | Fractionation | Column type, mobile phase | TLC spot comparison |
| 3 | Purification | Gradient elution | NMR/MS analysis |
Q. How do researchers confirm the structural identity of this compound?
- Answer: Combine spectroscopic data (NMR, IR, UV-Vis) with X-ray crystallography for absolute configuration determination. Cross-validate against published spectra in databases like SciFinder or Reaxys. Discrepancies in peak assignments require iterative refinement of spectral analysis .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity?
- Answer: Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., IC₅₀ determination). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical significance. Reference protocols from Nature Protocols for standardization .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Answer: Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line variability, solvent effects). Replicate experiments under standardized conditions and apply statistical tests (ANOVA, t-test) to assess significance. Document batch-to-batch compound variability via LC-MS purity checks .
Q. What strategies optimize the total synthesis of this compound to improve yield and stereochemical fidelity?
- Answer: Employ retrosynthetic analysis to identify key intermediates (e.g., macrolide core). Test catalytic asymmetric synthesis (e.g., Sharpless epoxidation) and protective group strategies. Compare yields and enantiomeric excess (ee) across routes using chiral HPLC .
- Synthesis Route Comparison:
| Route | Key Step | Yield (%) | ee (%) |
|---|---|---|---|
| A | Ring-closing metathesis | 45 | 92 |
| B | Aldol condensation | 32 | 85 |
Q. How should researchers design multi-omics studies to explore this compound’s mechanism of action?
- Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). Validate hypotheses with CRISPR-Cas9 knockout models .
Q. What experimental controls are critical when studying this compound’s pharmacokinetics in animal models?
- Answer: Include vehicle controls (e.g., DMSO), dose-response cohorts, and tissue-specific bioavailability assessments (plasma vs. organ homogenates). Use LC-MS/MS for quantitation and validate with internal standards (e.g., deuterated analogs) .
Methodological Frameworks
- For Experimental Design: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope .
- For Data Analysis: Use FLOAT (Focus, Link, Organize, Assess, Test) to structure hypotheses .
- For Contradiction Resolution: Follow 3.5 Look for Contradiction guidelines to iteratively reassess data validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
